

In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

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Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

Cat. No.: B1319093

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This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **1-(3-Methoxyphenyl)cyclobutanecarbonitrile**. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Due to a lack of publicly available experimental data for this specific compound, this guide incorporates predicted data and comparative analysis with structurally related molecules.

Chemical Identity and Physical Properties

1-(3-Methoxyphenyl)cyclobutanecarbonitrile is an aromatic nitrile containing a cyclobutane ring. Its core structure consists of a phenyl group substituted with a methoxy group at the meta position, attached to a cyclobutane ring which also bears a nitrile functional group.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source(s)
IUPAC Name	1-(3-methoxyphenyl)cyclobutane-1-carbonitrile	N/A
CAS Number	74205-15-5	[1][2][3]
Molecular Formula	C ₁₂ H ₁₃ NO	[2][3]
Molecular Weight	187.24 g/mol	[2][3]
Appearance	Colorless to light yellow liquid (predicted)	[3]
Storage Temperature	2-8°C or Room Temperature	[1][3]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source(s)
Boiling Point	340.1 ± 35.0 °C	[3]
Density	1.10 ± 0.1 g/cm ³	[3]
logP	2.4	[4]

Note: The physicochemical properties listed in Table 2 are computationally predicted and have not been experimentally verified.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1-(3-Methoxyphenyl)cyclobutanecarbonitrile** are not readily available in published literature. However, a plausible synthetic route can be adapted from the synthesis of the analogous compound, 1-(3-methoxyphenyl)cyclopropanecarbonitrile. The proposed method involves the alkylation of (3-methoxyphenyl)acetonitrile with 1,3-dibromopropane.

Proposed Synthesis of 1-(3-Methoxyphenyl)cyclobutanecarbonitrile

This protocol is adapted from the synthesis of a related cyclopropane derivative and should be considered a starting point for optimization.

Reaction Scheme:

(3-Methoxyphenyl)acetonitrile + 1,3-Dibromopropane → **1-(3-Methoxyphenyl)cyclobutanecarbonitrile**

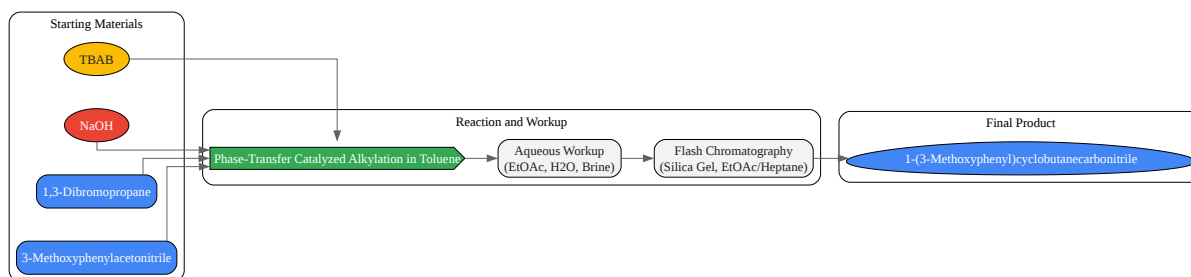
Materials:

- (3-Methoxyphenyl)acetonitrile
- 1,3-Dibromopropane
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB)
- Toluene
- Water
- Ethyl acetate
- Heptane
- Magnesium sulfate (anhydrous)
- Brine (saturated aqueous NaCl solution)

Procedure:

- To a stirred mixture of (3-methoxyphenyl)acetonitrile and a phase-transfer catalyst such as tetrabutylammonium bromide in toluene, add a concentrated aqueous solution of sodium hydroxide.

- To this biphasic mixture, add 1,3-dibromopropane dropwise at room temperature.
- Allow the reaction mixture to stir vigorously at room temperature for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent, to afford the pure **1-(3-methoxyphenyl)cyclobutanecarbonitrile**.



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Proposed workflow for the synthesis of **1-(3-Methoxyphenyl)cyclobutanecarbonitrile**.

Analytical Characterization Workflow

As no specific analytical data has been published, a standard workflow for the characterization of a novel organic compound is proposed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

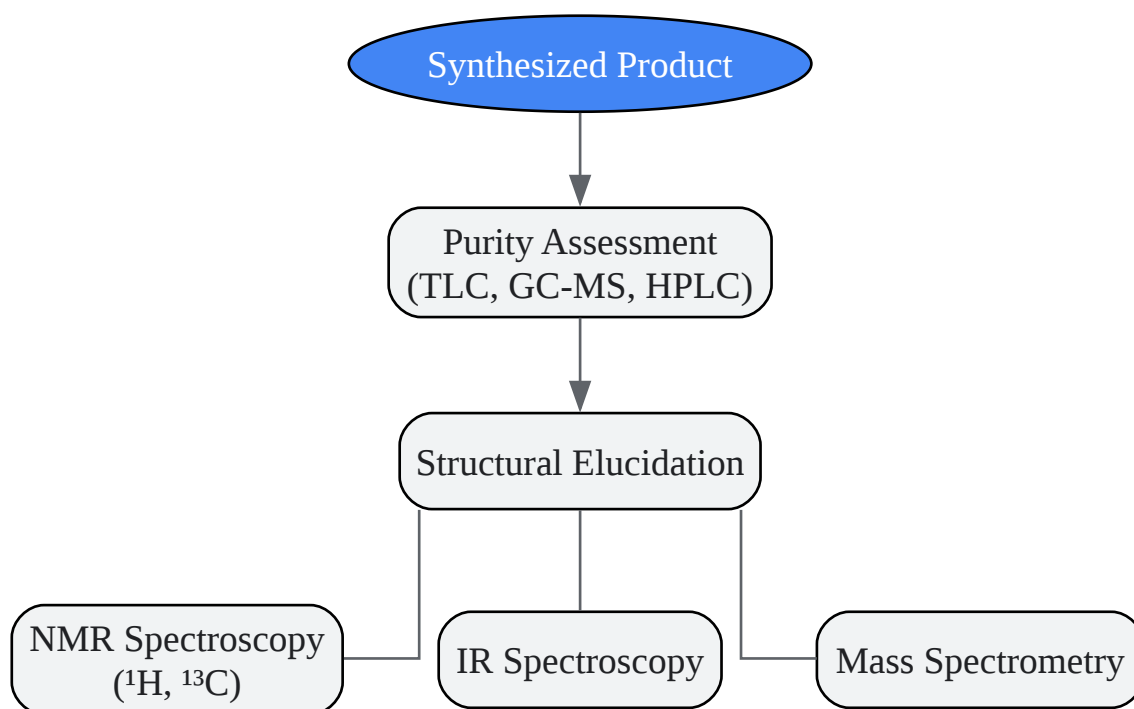
- ^1H NMR: To determine the proton environment, including the number of distinct protons, their chemical shifts, and coupling patterns. Expected signals would include aromatic protons, methoxy protons, and cyclobutane protons.
- ^{13}C NMR: To identify the number of non-equivalent carbon atoms and their chemical environments (aromatic, aliphatic, nitrile, methoxy).

2. Infrared (IR) Spectroscopy:

- To identify characteristic functional groups. Key expected absorptions include the $\text{C}\equiv\text{N}$ stretch of the nitrile group (typically around $2220\text{--}2260\text{ cm}^{-1}$), C-O stretching of the methoxy group, and C-H stretching from the aromatic and aliphatic parts of the molecule.

3. Mass Spectrometry (MS):

- To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For aromatic nitriles, the molecular ion peak is expected to be strong.



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Logical workflow for the analytical characterization of the synthesized compound.

Spectroscopic Data (Comparative Analysis)

While specific spectra for **1-(3-Methoxyphenyl)cyclobutanecarbonitrile** are unavailable, the expected spectral features can be inferred from related compounds.

Table 3: Expected Spectroscopic Features

Technique	Functional Group	Expected Absorption/Chemical Shift	Notes
IR Spectroscopy	Nitrile (C≡N)	~2230 cm ⁻¹	Aromatic nitriles typically absorb in the 2240-2220 cm ⁻¹ range. [5]
Methoxy (C-O)	~1250 cm ⁻¹ (asymmetric) & ~1040 cm ⁻¹ (symmetric)	Characteristic for aryl alkyl ethers.	
Aromatic C=C	~1600-1450 cm ⁻¹	Multiple bands are expected.	
Aromatic C-H	~3100-3000 cm ⁻¹ (stretch) & ~900-675 cm ⁻¹ (out-of-plane bend)	Bending pattern can indicate substitution.	
Aliphatic C-H	~2960-2850 cm ⁻¹	From the cyclobutane ring.	
¹ H NMR Spectroscopy	Aromatic Protons	δ 6.8-7.3 ppm	Complex multiplet pattern expected for the 1,3-disubstituted ring.
Methoxy Protons	δ ~3.8 ppm	Singlet.	
Cyclobutane Protons	δ ~2.0-2.8 ppm	Complex multiplets.	
¹³ C NMR Spectroscopy	Nitrile Carbon	δ ~120 ppm	
Aromatic Carbons	δ ~110-160 ppm		
Methoxy Carbon	δ ~55 ppm		
Cyclobutane Carbons	δ ~15-40 ppm		

Mass Spectrometry

Molecular Ion (M⁺)

m/z = 187

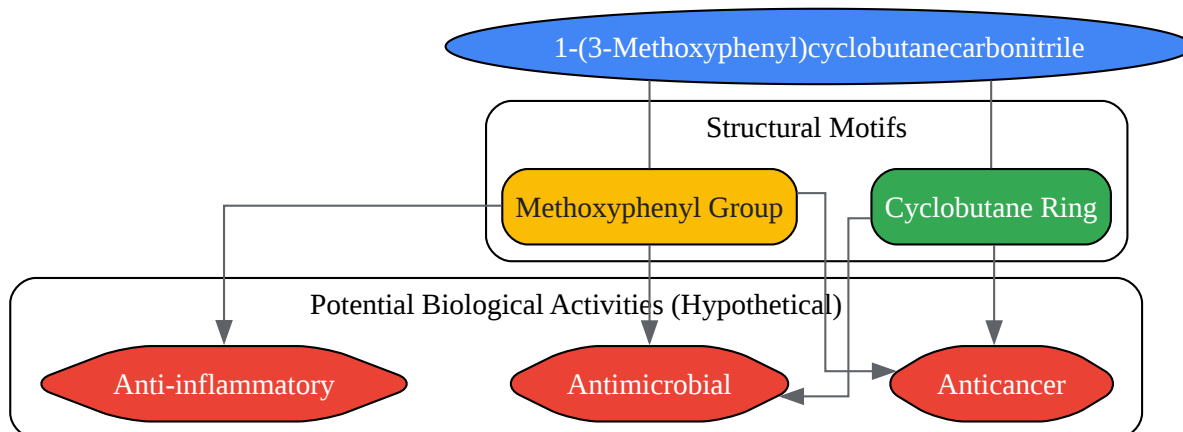
Expected to be a prominent peak for an aromatic nitrile.[\[6\]](#)

Biological Activity and Signaling Pathways

There is no published data on the biological activity or the associated signaling pathways of **1-(3-Methoxyphenyl)cyclobutanecarbonitrile**. However, the structural motifs present in the molecule, namely the methoxyphenyl group and the cyclobutane ring, are found in various biologically active compounds.

- **Methoxyphenyl Group:** The methoxy group is a common substituent in many pharmaceuticals and can influence a compound's pharmacokinetic and pharmacodynamic properties.[\[7\]](#) It can affect ligand-target binding, metabolic stability, and physicochemical properties such as solubility and lipophilicity.[\[1\]](#) For example, compounds containing a methoxyphenyl group have shown a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[\[8\]](#)[\[9\]](#)
- **Cyclobutane Ring:** The cyclobutane moiety is present in a number of natural products and synthetic compounds with diverse biological activities, including antimicrobial, antibacterial, and antitumor properties.[\[3\]](#)[\[10\]](#)

Given the presence of these pharmacologically relevant groups, **1-(3-Methoxyphenyl)cyclobutanecarbonitrile** could be a candidate for screening in various biological assays. However, without experimental data, any discussion of its specific biological role or mechanism of action would be purely speculative.



Hypothetical relationship between structural motifs and potential biological activities.

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Conclusion

1-(3-Methoxyphenyl)cyclobutanecarbonitrile is a readily characterizable organic compound for which there is currently a lack of comprehensive experimental data in the public domain. The predicted physicochemical properties and a proposed synthetic route provide a solid foundation for its synthesis and further investigation. The presence of both a methoxyphenyl group and a cyclobutane ring suggests that this compound could exhibit interesting biological activities, warranting its inclusion in future screening libraries for drug discovery and development. Further experimental work is required to validate the predicted properties and to explore the potential therapeutic applications of this molecule.

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